molecular formula C23H21N3O3 B2851242 3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide CAS No. 313275-92-2

3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide

Cat. No.: B2851242
CAS No.: 313275-92-2
M. Wt: 387.439
InChI Key: FGKFEHDUQPHFAW-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the benzimidazole family, known for its diverse pharmacological activities .

Biochemical Analysis

Preparation Methods

The synthesis of 3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction conditions often include purification and analysis using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, it has industrial applications, such as in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide can be compared with other benzimidazole derivatives, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share similar structural features but may differ in their pharmacological activities and applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-24-21-13-17(9-10-22(21)26(15)18-7-5-4-6-8-18)25-23(27)16-11-19(28-2)14-20(12-16)29-3/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFEHDUQPHFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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